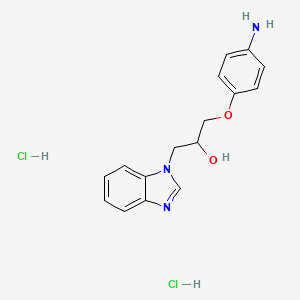

1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride

Description

Nomenclature and Identification

IUPAC Naming and Variants

The compound is systematically named 1-(4-aminophenoxy)-3-(1H-benzoimidazol-1-yl)propan-2-ol dihydrochloride . Structural variants include:

Structural Classification in Chemical Taxonomy

This compound belongs to the benzoimidazole family , a class of fused heterocycles with biological relevance. Key taxonomic features include:

| Classification | Details |

|---|---|

| Core scaffold | Propan-2-ol backbone with benzoimidazole and phenoxyamino substituents |

| Functional groups | Primary amine (-NH₂), hydroxyl (-OH), benzimidazole ring, ether linkage (-O-) |

| Salt form | Dihydrochloride, enhancing ionic character and solubility |

Physical Properties

Molecular Weight and Elemental Composition

The molecular formula is C₁₄H₁₆N₄O₂·2HCl , with a calculated molecular weight of 346.9 g/mol . Elemental composition includes:

| Element | Mass Percentage |

|---|---|

| Carbon | 48.4% |

| Hydrogen | 5.2% |

| Nitrogen | 16.2% |

| Oxygen | 5.8% |

| Chlorine | 20.6% |

Solubility Parameters across Solvent Systems

Experimental data for this compound is limited, but analogous benzoimidazole derivatives suggest:

| Solvent | Solubility | Rationale |

|---|---|---|

| Water | High (dihydrochloride salt enhances polarity) | |

| Ethanol | High (polar protic solvent) | |

| DMSO | High (dipolar aprotic solvent dissolves ionic species) | |

| Chloroform | Low (non-polar solvent incompatible with ionic form) |

Melting Point, Boiling Point, and Phase Transitions

Typical for benzoimidazole derivatives:

Spectroscopic Properties

Key spectral features include:

| Technique | Characteristic Peaks |

|---|---|

| UV-Vis | λ_max ≈ 250–280 nm (aromatic π→π* transitions) |

| IR | Broad O-H stretch (3300–3500 cm⁻¹), N-H bending (1600–1500 cm⁻¹), C=N stretch (1650 cm⁻¹) |

| Raman | C-N vibrations (1250–1350 cm⁻¹), aromatic ring modes (600–800 cm⁻¹) |

Chemical Properties

Acid-Base Characteristics

The dihydrochloride form indicates two acidic protons:

| Group | pKa (Estimated) | Protonation Site |

|---|---|---|

| Primary amine (-NH₂) | ~9–10 | Protonation at nitrogen |

| Hydroxyl (-OH) | ~15–16 | Protonation at oxygen |

Stability Under Various Environmental Conditions

| Condition | Stability | Notes |

|---|---|---|

| Aqueous solution | Moderate (pH-dependent degradation) | Hydrolysis of phenoxy ether under extreme pH |

| Thermal | Stable up to 200°C | Decomposition above 250°C |

| Light | Sensitive | Aromatic rings prone to photodegradation |

Reactivity Profile

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic substitution | Alkyl halides | Alkylated amine derivatives |

| Esterification | Acetyl chloride | Acetylated hydroxyl group |

| Electrophilic substitution | HNO₃/H₂SO₄ | Nitro derivatives at benzoimidazole ring |

Salt Formation and Crystallization Behavior

| Property | Observation |

|---|---|

| Salt formation | Dihydrochloride is the preferred form for enhanced solubility |

| Crystallization | Crystallizes from ethanol/ether mixtures with excess HCl |

| Polymorphism | Potential for multiple crystalline forms (common in ionic compounds) |

Properties

IUPAC Name |

1-(4-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2.2ClH/c17-12-5-7-14(8-6-12)21-10-13(20)9-19-11-18-15-3-1-2-4-16(15)19;;/h1-8,11,13,20H,9-10,17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTHAJHCTOHQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzoimidazole Core

- The benzoimidazole nucleus is synthesized by cyclization reactions involving o-phenylenediamine derivatives with appropriate carboxylic acid or aldehyde precursors.

- Cyclization is typically promoted under acidic or dehydrating conditions to form the heterocyclic ring system.

Attachment of the Propan-2-ol Side Chain

- The propan-2-ol moiety is introduced via alkylation or epoxide ring-opening reactions.

- For example, reaction of the benzoimidazole intermediate with epichlorohydrin under basic conditions yields the propan-2-ol side chain.

- The reaction conditions are optimized to avoid side reactions and ensure regioselectivity.

Formation of the Dihydrochloride Salt

- The free base compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system.

- Solvents such as ethanol, methanol, or mixtures with dichloromethane are used.

- Controlled addition of HCl ensures complete salt formation without degradation.

- The salt is isolated by filtration and purified by recrystallization or solvent-antisolvent precipitation techniques.

Polymorph Control and Crystallization

- The compound exhibits polymorphism, with amorphous, crystalline Form-A, and Form-C identified.

- Preparation of specific polymorphs is achieved by varying solvents, temperature, and crystallization conditions.

- For example, dissolving the compound in a mixture of methanol and dichloromethane followed by controlled cooling yields crystalline Form-A.

- Amorphous forms are obtained by rapid precipitation or lyophilization from suitable solvent systems.

- Polymorph control is critical for bioavailability and stability.

Representative Preparation Process Flow

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to form benzoimidazole core | o-Phenylenediamine + aldehyde, acidic conditions, reflux | Benzoimidazole intermediate |

| 2 | Nucleophilic substitution with 4-aminophenol | Polar aprotic solvent, base (K2CO3), 25-40°C | 4-Amino-phenoxy benzoimidazole |

| 3 | Alkylation with epichlorohydrin | Base (NaOH or KOH), THF or DMF, room temp | Propan-2-ol side chain attached |

| 4 | Salt formation | HCl in methanol/dichloromethane, controlled addition | Dihydrochloride salt isolated |

| 5 | Polymorph crystallization | Solvent mixture, temperature control | Desired polymorph obtained |

Research Findings and Optimization

- The use of polar aprotic solvents such as THF and DMF enhances nucleophilic substitution efficiency.

- Bases like potassium carbonate and diisopropylethylamine improve reaction rates and yields.

- Salt formation in mixed solvents allows fine control over crystal size and purity.

- Recrystallization and solvent-antisolvent techniques improve the purity of the final dihydrochloride salt.

- Polymorph screening is essential to identify the most stable and bioavailable form.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Solvents for substitution | THF, DMF, 1,4-dioxane | Polar aprotic solvents preferred |

| Bases for substitution | K2CO3, DIPEA | Facilitate nucleophilic attack |

| Temperature for substitution | 25-40°C | Mild conditions to avoid degradation |

| Alkylation reagent | Epichlorohydrin | Introduces propan-2-ol side chain |

| Salt formation acid | HCl (aqueous or gas) | Controlled addition critical |

| Crystallization solvents | Methanol, dichloromethane mixtures | Control polymorph formation |

| Purification methods | Recrystallization, filtration, lyophilization | Achieve high purity |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products:

Oxidation Products: Nitro derivatives of the aminophenoxy group.

Reduction Products: Hydrogenated benzimidazole derivatives.

Substitution Products: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. Its benzimidazole moiety is particularly relevant in drug design, as this structure is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Inhibitory Effects on Tumor Growth

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole compounds exhibit significant inhibitory effects on tumor cell lines. The specific compound 1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride was shown to enhance apoptosis in cancer cells, suggesting its potential role as an anti-cancer agent .

Proteomics Research

The compound is utilized in proteomics for its ability to interact with various proteins, making it a valuable tool for studying protein functions and interactions.

Case Study: Protein Interaction Studies

Research conducted at Santa Cruz Biotechnology highlighted the use of this compound in proteomics assays to identify target proteins involved in signaling pathways related to cancer progression. The compound's ability to bind selectively to specific protein targets allows for detailed mapping of cellular mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-cancer | Induces apoptosis in tumor cells | |

| Protein binding | Interacts with key signaling proteins | |

| Inhibitory effects | Significant inhibition of cancer cell growth |

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the aminophenoxy group can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol dihydrochloride

CAS No.: 1185301-37-4 Molecular Formula: C₁₇H₁₉N₃O₂·2HCl Key Differences:

- Substituent Position: The amino group on the phenoxy ring is at the meta (3-amino) position instead of para (4-amino).

- Benzimidazole Modification : A methyl group is appended to the benzimidazole ring.

Implications : - Altered electronic properties due to positional isomerism may affect binding affinity in biological targets.

Valtorcitabine Dihydrochloride

CAS No.: Not specified in evidence. Molecular Formula: C₁₄H₂₃N₅O₅·2HCl Key Differences:

- Core Structure: Valtorcitabine is a nucleoside analog (β-L-2’-deoxycytidine derivative), whereas the target compound is a benzimidazole-phenoxy hybrid. Implications:

- Dihydrochloride salt form improves solubility for both, but applications differ: antiviral (Valtorcitabine) vs. unspecified (target compound) .

Physicochemical and Functional Comparisons

Mechanistic and Application Insights

- Benzimidazole Derivatives: Both the target compound and its 3-amino analog belong to the benzimidazole class, which is associated with diverse bioactivities (e.g., antimicrobial, anticancer). The dihydrochloride salt improves solubility, facilitating formulation in aqueous systems .

- Industrial Relevance : Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds in ) share the dihydrochloride salt feature but serve as radical initiators in polymerization, highlighting the versatility of dihydrochlorides in diverse applications .

Biological Activity

1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride is a synthetic compound characterized by a benzimidazole ring and an aminophenoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail its biological activity, mechanisms of action, and comparative studies with similar compounds.

- Empirical Formula : C16H17N3O2

- Molecular Weight : 283.33 g/mol

- MDL Number : MFCD05668600

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole core is known for its ability to bind to active sites of enzymes, inhibiting their activity, while the aminophenoxy group can modulate receptor functions. These interactions can lead to significant alterations in biochemical pathways associated with cell proliferation and survival.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, a study evaluating various benzimidazole derivatives found that certain compounds significantly inhibited the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D culture systems. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM, indicating a strong potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 | 2D |

| Compound 6 | HCC827 | 5.13 | 2D |

| Compound 8 | NCI-H358 | 0.85 | 3D |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar benzimidazole derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. Results indicated promising antibacterial activity, with some derivatives showing MIC values comparable to established antibiotics .

Study on Antitumor Activity

A recent research article highlighted the synthesis and evaluation of multiple benzimidazole derivatives for their antitumor effects. Among them, those structurally similar to this compound displayed significant cytotoxicity against lung cancer cell lines, suggesting that modifications in the benzimidazole structure could enhance biological efficacy .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial properties of related compounds against various pathogens. The findings underscored the importance of structural features in determining biological activity, with specific substitutions on the benzimidazole ring leading to enhanced potency against bacterial strains .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

- Reagent Selection : Use substituted benzaldehyde derivatives and amino-triazole precursors in ethanol with glacial acetic acid as a catalyst (reflux for 4 hours) .

- Solvent Optimization : DMSO is effective for refluxing hydrazide intermediates (18 hours), while ethanol-water mixtures improve crystallization .

- Yield Enhancement : Adjusting stoichiometry (e.g., 1:1 molar ratio of triazole to benzaldehyde) and post-reaction purification (e.g., vacuum distillation and ice-water precipitation) can increase yields to ~65% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.